REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:25])[C:4]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1)=[N:5][NH:6]S(C1C=CC(C)=CC=1)(=O)=O.C(N(CC)CC)C>ClCCl>[CH3:1][O:2][C:3](=[O:25])[C:4](=[N+:5]=[N-:6])[C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1
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Name
|
(3,4-dichloro-phenyl)-(4-toluenesulfonylhydrazono)-acetic acid methyl ester
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Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
COC(C(=NNS(=O)(=O)C1=CC=C(C=C1)C)C1=CC(=C(C=C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The bright yellow solution was then stirred at 25° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry flask under argon was placed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a bright yellow solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (Merck Silica gel 60, 230-400 mesh, 7/1/0.5 hexanes/dichloromethane/methanol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC(=C(C=C1)Cl)Cl)=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 814 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |